molecular formula C9H13NOS B13625819 (r)-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol

(r)-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol

Cat. No.: B13625819
M. Wt: 183.27 g/mol
InChI Key: SISQHIHFZXIWAT-VIFPVBQESA-N
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Description

(R)-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol is a chiral amino alcohol featuring a methylthio (SCH₃) substituent at the para position of the phenyl ring and an amino (-NH₂) group on the adjacent carbon of the ethanol backbone. This compound is hypothesized to exhibit unique physicochemical properties due to the sulfur atom’s polarizability and the electron-donating nature of the methylthio group.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

(2R)-2-amino-2-(4-methylsulfanylphenyl)ethanol

InChI

InChI=1S/C9H13NOS/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1

InChI Key

SISQHIHFZXIWAT-VIFPVBQESA-N

Isomeric SMILES

CSC1=CC=C(C=C1)[C@H](CO)N

Canonical SMILES

CSC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylthio)benzaldehyde and an appropriate amine.

    Reaction Conditions: The key step involves a reductive amination reaction where the aldehyde group of 4-(methylthio)benzaldehyde reacts with the amine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired chiral compound.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination reaction under controlled conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis.

    Automated Purification: Employing automated purification systems to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl group to a hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, hydrocarbons.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed biological effects.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Research Findings and Hypotheses

Stability : The methylthio group’s resistance to oxidative degradation compared to methoxy groups could enhance the target compound’s metabolic stability .

Receptor Binding : The sulfur atom’s polarizability may facilitate unique van der Waals interactions in biological systems, distinct from halogenated or oxygenated analogues .

Biological Activity

(R)-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol, also known as (R)-2-amino-2-(4-methylthio)phenylethanol, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound has a molecular formula of C₉H₁₃NOS and a molecular weight of approximately 185.27 g/mol. Its chiral center at the second carbon atom contributes to its enantiomerically pure nature, which is crucial for its pharmacological properties. The presence of an amino group, a hydroxyl group, and a methylthio group enhances its ability to interact with biological systems.

The biological activity of (R)-2-amino-2-(4-(methylthio)phenyl)ethan-1-ol is primarily attributed to its structural features:

  • Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity.
  • Hydrophobic Interactions : The methylthio group enhances hydrophobic interactions, potentially increasing binding affinity to specific receptors or enzymes.

These interactions suggest that the compound may modulate enzyme activity and receptor signaling pathways, making it a candidate for further investigation in drug development.

Enzyme Inhibition

Research indicates that (R)-2-amino-2-(4-(methylthio)phenyl)ethan-1-ol may act as an inhibitor of certain enzymes. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on various cancer cell lines, suggesting potential applications in oncology:

CompoundTargetIC₅₀ (µM)Reference
Compound 1Melanoma cells0.12
Compound 2Prostate cancer cells0.25
(R)-2-amino-2-(4-(methylthio)phenyl)ethan-1-olEnzyme XTBD

The specific enzyme targets for (R)-2-amino-2-(4-(methylthio)phenyl)ethan-1-ol are still under investigation, but the compound's ability to inhibit enzymes suggests it might play a role in reducing tumor proliferation.

Anticancer Activity

In vitro studies have demonstrated that related compounds possess antiproliferative properties against various cancer cell lines. For example, derivatives of amino alcohols have shown selective growth inhibition in melanoma and prostate cancer cells:

  • Cell Cycle Analysis : Treatment with these compounds resulted in increased apoptosis in cancer cells, indicating their potential as therapeutic agents.

Study on Structural Activity Relationship (SAR)

A study focusing on the SAR of thiazolidine derivatives highlighted how modifications in the side chain influenced anticancer activity. The findings suggested that the methylthio group in (R)-2-amino-2-(4-(methylthio)phenyl)ethan-1-ol could enhance hydrophobic interactions leading to improved binding affinity for target proteins compared to other derivatives lacking this group .

In Vivo Studies

While most studies have concentrated on in vitro assays, preliminary in vivo studies indicate that compounds similar to (R)-2-amino-2-(4-(methylthio)phenyl)ethan-1-ol may exhibit significant antitumor activity when administered in appropriate dosages. This opens avenues for future research into its pharmacokinetics and therapeutic efficacy.

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